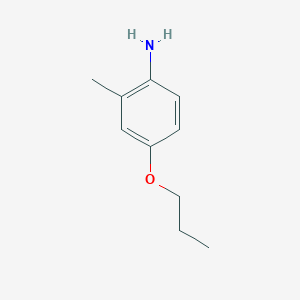

2-Methyl-4-propoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATPSDRPRXUTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-4-propoxyaniline IUPAC name and CAS number

This guide provides an in-depth technical analysis of 2-Methyl-4-propoxyaniline , a specialized aromatic amine intermediate used in organic synthesis, pharmaceutical development, and dye manufacturing.

Synonyms: 4-Propoxy-o-toluidine; 4-Amino-3-methylphenyl propyl ether; 1-Amino-2-methyl-4-propoxybenzene.

Chemical Identity & Physicochemical Properties

Precise identification is critical in research settings to avoid confusion with its isomers (e.g., 5-nitro-2-propoxyaniline or P-4000).

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| SMILES | CCCOc1ccc(N)c(C)c1 |

| InChI Key | (Predicted) InChI=1S/C10H15NO/c1-3-7-12-10-5-4-9(11)8(2)6-10/h4-6H,3-7,11H2,1-2H3 |

| Appearance | Pale yellow to brown oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in ethanol, DMSO, chloroform; slightly soluble in water.[1] |

| pKa (Predicted) | ~5.0 (Aniline nitrogen) |

| LogP (Predicted) | ~2.5 |

Note on CAS Number: While specific CAS numbers for this exact isomer can be elusive in public commodity databases, it is distinct from 4-Propoxyaniline (CAS 4469-80-1) and 5-Nitro-2-propoxyaniline (CAS 553-79-7) . Researchers should rely on the SMILES string for definitive database querying.[2]

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes 4-Nitro-m-cresol (4-nitro-3-methylphenol) as the starting material. This pathway ensures the correct regiochemistry of the methyl and propoxy substituents relative to the amine.[2]

Mechanism of Synthesis

-

Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with propyl bromide under basic conditions.[2]

-

Nitro Reduction: Selective reduction of the nitro group to the primary amine using iron/acid or catalytic hydrogenation.[2]

Step-by-Step Protocol

Step 1: Alkylation (Synthesis of 4-Propoxy-2-nitrotoluene)

-

Reagents: 4-Nitro-m-cresol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (

, 2.0 eq), Acetone or DMF (Solvent). -

Procedure:

-

Dissolve 4-nitro-m-cresol in anhydrous acetone.

-

Add anhydrous

and stir at room temperature for 30 minutes to form the phenoxide. -

Add 1-bromopropane dropwise.

-

Reflux the mixture for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting phenol is consumed.[2]

-

Filter off inorganic salts and concentrate the filtrate.[2]

-

Purification: Recrystallize from ethanol or purify via column chromatography.

-

Step 2: Reduction (Synthesis of this compound)

-

Reagents: Intermediate from Step 1, Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, saturated aq.), Ethanol.[2] -

Procedure:

-

Suspend the nitro intermediate in a mixture of Ethanol and saturated

solution (3:1 ratio).[2] -

Heat to

and add Iron powder in portions. -

Reflux for 2–4 hours. The yellow color of the nitro compound should fade.[2]

-

Filter the hot reaction mixture through a Celite pad to remove iron residues.

-

Adjust pH to >10 with NaOH and extract with Dichloromethane (DCM).[2]

-

Dry organic layer over

and evaporate to yield the crude amine.[2][3] -

Storage: Store under inert gas (

or Ar) at

-

Reaction Pathway Diagram

Caption: Two-step synthesis starting from 4-nitro-m-cresol, involving O-alkylation followed by nitro reduction.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy:

Applications in Drug Discovery

This compound serves as a versatile "aniline scaffold" in medicinal chemistry.

-

Local Anesthetics: Structural analog to Prilocaine and Articaine .[2] The introduction of the propoxy group increases lipophilicity (LogP), potentially enhancing membrane permeability and potency compared to methoxy analogs (e.g., p-anisidine derivatives).

-

GPCR Ligands: Used as a building block for synthesizing antagonists targeting G-protein coupled receptors where the 4-alkoxy motif provides critical hydrophobic interactions.[2]

-

Dye Chemistry: Acts as a coupling component in the synthesis of azo dyes, where the electron-donating propoxy and amino groups facilitate electrophilic substitution.[2]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin.[2] It may cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.[2]

-

Handling:

-

First Aid:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Nitro-m-cresol (CAS 2581-34-2).Link[2]

-

Sigma-Aldrich. Product Specification: 4-Propoxyaniline (Structural Analog).[2]Link[2]

-

ChemicalBook. Synthesis of Nitro-alkoxy benzenes via Williamson Etherification.[2]Link[2]

-

ECHA (European Chemicals Agency). Registration Dossier for Substituted Anilines.[2]Link[2]

Sources

Reactivity of the amino group in 2-Methyl-4-propoxyaniline

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Methyl-4-propoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Versatile Synthetic Intermediate

This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its utility in the development of pharmaceuticals, agrochemicals, and specialized dyes stems from the nuanced reactivity of its functional groups. The core of its synthetic potential lies in the strategic manipulation of the primary amino (-NH₂) group. Understanding the factors that govern the reactivity of this amine is paramount for designing efficient and selective synthetic routes.

This guide provides a detailed exploration of the electronic and steric influences on the amino group of this compound and offers a practical examination of its most critical transformations: diazotization, acylation, and alkylation. The protocols and mechanistic insights described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes in a laboratory setting.

Section 1: The Interplay of Electronic and Steric Effects

The reactivity of the amino group in this compound is not dictated by the amine alone. Its behavior is modulated by the electronic and steric contributions of the methyl and propoxy substituents on the aromatic ring.

-

Electronic Effects : The amino group itself is a potent activating group, donating electron density into the benzene ring through resonance. This increases the nucleophilicity of the amine and activates the ring toward electrophilic aromatic substitution, primarily at the ortho and para positions.[1][2] This effect is amplified by the para-propoxy group (-O-CH₂CH₂CH₃), which is also a strong electron-donating group.[3] The cumulative effect is a highly electron-rich system, making the amino group's lone pair readily available for reaction with electrophiles.

-

Steric Hindrance : The methyl group (-CH₃) at the ortho position introduces significant steric bulk around the amino group. This physical obstruction can hinder the approach of reactants to the nitrogen atom.[4] The consequence of this steric effect is a potential decrease in reaction rates compared to unhindered anilines, particularly when bulky reagents are used.[4] This necessitates careful consideration of reagent choice and may require adjusting reaction conditions (e.g., higher temperatures or longer reaction times) to achieve desired conversions.

Caption: Key functional groups influencing reactivity.

Section 2: Key Reactions of the Amino Group

The synthetic utility of this compound is realized through several key transformations of its amino group.

Diazotization: Gateway to Diverse Functionalities

The conversion of the primary amino group into a diazonium salt (-N₂⁺) is one of the most powerful strategies in aromatic chemistry. Diazonium salts are highly versatile intermediates that can be subsequently replaced by a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through reactions like the Sandmeyer and Schiemann reactions.[5]

Causality of Experimental Choices: The diazotization reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5] The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures.[6] The strong acid serves both to generate nitrous acid and to protonate the aniline, making it soluble in the aqueous medium.

Caption: General workflow for diazotization.

Experimental Protocol: Diazotization

-

Preparation : In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq) in a 3M solution of hydrochloric acid (3.0 eq).

-

Cooling : Cool the resulting solution to 0–5 °C using an ice-salt bath. The aniline hydrochloride may precipitate, forming a fine slurry.

-

Nitrite Addition : Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine slurry over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction : Stir the reaction mixture for an additional 15-20 minutes at 0–5 °C after the addition is complete. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the initial precipitate.

-

Validation : A positive test on starch-iodide paper (which turns blue-black) indicates the presence of excess nitrous acid, confirming the reaction has gone to completion. Quench any excess nitrous acid with a small amount of urea or sulfamic acid.

-

Usage : The resulting cold solution of the diazonium salt is unstable and should be used immediately in the subsequent synthetic step (e.g., azo coupling or Sandmeyer reaction).

Acylation: Protection and Reactivity Modulation

The high reactivity of the amino group can be problematic, leading to unwanted side reactions such as oxidation or polysubstitution during electrophilic aromatic substitution (e.g., nitration). Acylation converts the highly activating amino group into a less activating N-acyl group (amide). This strategy serves two primary purposes:

-

Protection : It prevents the amino group from being oxidized by harsh reagents like concentrated nitric acid.[1][7]

-

Modulation : It moderates the activating effect on the aromatic ring, allowing for more controlled and selective substitution.[1]

The amide can be easily hydrolyzed back to the amine under acidic or basic conditions after the desired ring modification is complete.[8][9]

Experimental Protocol: Acylation with Acetic Anhydride

-

Setup : To a solution of this compound (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq).[9][10]

-

Reaction : Heat the mixture to a gentle reflux (around 100-120 °C) for 1-2 hours.

-

Isolation : Cool the reaction mixture and pour it slowly into a beaker of ice water with constant stirring.

-

Precipitation : The N-acetylated product, N-(2-methyl-4-propoxyphenyl)acetamide, will precipitate as a solid.

-

Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

-

Validation : The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

| Reagent | Molar Ratio | Typical Solvent | Reaction Time | Yield (%) |

| Acetic Anhydride | 1.1 - 1.5 | Glacial Acetic Acid | 1 - 4 hours | >90 |

| Acetyl Chloride | 1.1 | Pyridine or THF | 0.5 - 2 hours | >90 |

| p-Toluenesulfonyl Chloride | 1.1 | Pyridine | 2 - 6 hours | ~85-95 |

Table 1: Comparison of common acylating agents for aromatic amines.[8][11]

N-Alkylation: Challenges and Modern Solutions

Direct alkylation of the amino group with alkyl halides is often difficult to control and typically results in a mixture of mono- and di-alkylated products, along with the quaternary ammonium salt.[12] This is because the newly formed secondary amine is often more nucleophilic than the starting primary amine.

However, for specialized applications requiring N-alkylated derivatives, modern catalytic methods offer high selectivity. Reductive amination or transition-metal-catalyzed N-alkylation using alcohols as alkylating agents are preferred strategies.[13]

Conceptual Workflow: Catalytic N-Alkylation with Alcohols

This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by a ruthenium or iridium catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst (using the "borrowed" hydrogen) to yield the secondary amine.

Sources

- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 2. byjus.com [byjus.com]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 10. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Methyl-4-propoxyaniline

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 2-Methyl-4-propoxyaniline (CAS: 857007-46-6).

Part 1: Executive Summary & Chemical Identity

This compound is a critical intermediate in the synthesis of pharmaceutical agents (e.g., local anesthetics and microtubule disruptors) and functionalized azo dyes. Its solubility profile is the governing parameter for yield optimization during recrystallization and purification.

Unlike simple anilines, the presence of the propoxy tail (C3H7O-) significantly increases lipophilicity (LogP ~2.4), altering its solvation thermodynamics compared to methyl- or methoxy-analogs. This guide provides a robust framework for determining its solubility, predicting solvent behavior, and modeling thermodynamic parameters.

Physicochemical Profile

| Property | Value (Predicted/Experimental) | Relevance to Solubility |

| Molecular Formula | C₁₀H₁₅NO | Organic scaffold |

| Molecular Weight | 165.23 g/mol | Molar volume considerations |

| LogP (Octanol/Water) | ~2.42 ± 0.3 | Indicates preference for medium-polarity solvents |

| H-Bond Donors | 1 (–NH₂) | Solvation via H-bonding with alcohols/water |

| H-Bond Acceptors | 2 (–NH₂, –O–) | Interaction with protic solvents |

| pKa (Conjugate Acid) | ~4.8 - 5.1 | pH-dependent solubility in aqueous media |

Part 2: Predicted Solubility Trends & Solvent Ranking

Based on the Hansen Solubility Parameters (HSP) and functional group contributions, this compound exhibits a "Like Dissolves Like" behavior skewed towards polar aprotic and medium-polarity protic solvents.

Solvent Compatibility Matrix

The following ranking is derived from the solute's dielectric requirement and van der Waals interactions introduced by the propyl chain.

| Rank | Solvent Class | Specific Solvents | Solvation Mechanism |

| 1 (Best) | Polar Aprotic | DMSO, DMF, NMP | Strong dipole-dipole interactions; disruption of crystal lattice. |

| 2 | Short-Chain Alcohols | Methanol, Ethanol, Isopropanol | H-bonding with amine/ether groups; alkyl chain compatibility. |

| 3 | Esters/Ketones | Ethyl Acetate, Acetone | Dipole interactions; good for crystallization (moderate solubility). |

| 4 | Chlorinated | Dichloromethane (DCM), Chloroform | Good dispersion forces; high solubility but environmental concerns. |

| 5 (Poor) | Non-Polar | Hexane, Heptane | Lack of polarity to overcome lattice energy; anti-solvent potential. |

| 6 (Worst) | Aqueous | Water (Neutral pH) | Hydrophobic effect of propoxy/methyl groups dominates. |

Critical Insight: The propoxy group reduces water solubility significantly compared to p-anisidine (methoxy analog). For aqueous formulations, salt formation (using HCl or Methanesulfonic acid) is required to protonate the amine.

Part 3: Experimental Protocol (Self-Validating)

To generate authoritative solubility data (Mole Fraction,

Reagents & Equipment[2][3]

-

Solute: this compound (>98% purity).[1]

-

Solvents: HPLC Grade (Methanol, Ethanol, Ethyl Acetate, Toluene).

-

Apparatus: Constant temperature shaker bath (±0.05 K precision), 0.22 µm PTFE syringe filters.

-

Detection: HPLC-UV (Agilent 1200 or equivalent) at

~240 nm or 290 nm.

Step-by-Step Methodology

-

Excess Addition: Add this compound to 10 mL of solvent in a jacketed glass vessel until a visible solid phase persists (supersaturation).

-

Equilibration: Agitate at 150 rpm for 24–48 hours at the target temperature (e.g., 298.15 K).

-

Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Phase Separation: Stop agitation and allow particles to settle for 2 hours (isothermal).

-

Sampling: Withdraw supernatant using a pre-warmed syringe.

-

Filtration: Filter through a 0.22 µm PTFE filter (pre-warmed to prevent precipitation) into a tared volumetric flask.

-

Dilution & Analysis: Dilute with mobile phase and inject into HPLC.

Experimental Workflow Diagram

Figure 1: Self-validating workflow for the determination of thermodynamic solubility using the isothermal saturation method.

Part 4: Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be fitted to thermodynamic models to extrapolate solubility at unmeasured temperatures and calculate dissolution enthalpy.

Modified Apelblat Equation

This semi-empirical model is most accurate for aniline derivatives in organic solvents.

- : Mole fraction solubility.[2][3]

- : Absolute temperature (K).[2][3][4]

- : Empirical model constants derived via regression analysis.

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

-

Enthalpy of Solution (

):-

Positive value indicates the process is endothermic (solubility increases with T).

-

-

Gibbs Free Energy (

): -

Entropy of Solution (

):

Mechanistic Pathway Diagram

Figure 2: Thermodynamic cycle of dissolution. For this compound, lattice disruption (

Part 5: Data Presentation Template

When documenting your experimental results, use the following standardized table format to ensure data integrity and comparability.

Table 1: Experimental Mole Fraction Solubility (

| T (K) | Methanol ( | Ethanol ( | Ethyl Acetate ( | Toluene ( |

| 293.15 | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |

| 298.15 | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |

| 303.15 | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |

| 308.15 | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |

| 313.15 | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |

Note: Solubility is expected to follow the order: Ethyl Acetate > Ethanol > Methanol > Toluene > Water, driven by the solute's lipophilic propoxy tail favoring medium-polarity organic solvents.

Part 6: References

-

Shake-Flask Method Validation: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

-

Thermodynamic Modeling (Apelblat): Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Applied Sciences, 8(1), 1-20. Link

-

Aniline Derivative Solubility Data: Zhang, J., et al. (2017). Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures. The Journal of Chemical Thermodynamics, 105, 276-288.[4] Link(Note: Used as a structural analog for thermodynamic behavior prediction).

-

Synthesis & Properties: Romagnoli, R., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones. Journal of Medicinal Chemistry, 58(7), 3209–3222. Link(Source confirming chemical identity and synthesis).

Sources

Technical Monograph: Safety Architecture for 2-Methyl-4-propoxyaniline

Part 1: Molecular Profiling & Hazard Identification

Chemical Identity & Structural Logic

2-Methyl-4-propoxyaniline (also known as 4-propoxy-o-toluidine) is a lipophilic aromatic amine used primarily as an intermediate in the synthesis of azo dyes and local anesthetics. Its structural features dictate its specific safety profile:

-

Amino Group (-NH₂): The primary driver of toxicity. It undergoes metabolic N-hydroxylation, leading to methemoglobinemia.

-

Propoxy Group (-OC₃H₇): Adds significant lipophilicity compared to methoxy analogs (e.g., anisidines). This drastically reduces the "breakthrough time" of standard laboratory gloves, facilitating rapid transdermal absorption.

-

Methyl Group (-CH₃): At the ortho position, it introduces steric factors that may modulate metabolic rates but does not mitigate the carcinogenic potential associated with o-toluidine derivatives.

Table 1: Physicochemical & Hazard Profile (Inferred from SAR Data)

| Property | Value / Characteristic | Implication for Handling |

| Physical State | Oily Liquid or Low-Melting Solid | High surface spreading; difficult to contain spills. |

| Lipophilicity (LogP) | Estimated > 2.5 | Rapid skin absorption; accumulates in adipose tissue. |

| Flash Point | > 90°C (Estimated) | Combustible. Avoid open flames/hot surfaces.[1][2][3][4][5] |

| pKa (Conjugate Acid) | ~ 4.5 - 5.0 | Weak base. Can be protonated by mineral acids for cleanup. |

| Primary Toxicity | Methemoglobinemia | Oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺). |

| Secondary Toxicity | Skin Sensitizer / Irritant | Potential for allergic contact dermatitis. |

The "Aniline Point": Mechanism of Toxicity

The danger of this compound lies not in the molecule itself, but in its bio-activation. Upon entry (inhalation or skin contact), hepatic cytochrome P450 enzymes convert it into a reactive hydroxylamine species. This metabolite initiates a redox cycle that incapacitates red blood cells.

Figure 1: Metabolic Activation & Toxicity Pathway

Caption: The metabolic pathway converting the lipophilic parent amine into the hematotoxic N-hydroxy species.

Part 2: Hierarchy of Controls & Engineering

Containment Strategy

Due to the high skin permeation potential, standard benchtop work is prohibited for neat (undiluted) material.

-

Primary Barrier: All weighing, transfer, and synthesis steps involving the neat substance must occur within a Chemical Fume Hood (Face velocity: 100 fpm) or a Glovebox (if handling powder/dust).

-

Atmosphere: The substance is sensitive to oxidation (darkening over time). Store and handle under an inert atmosphere (Nitrogen or Argon) to prevent the formation of degradation products (azobenzenes) which may have unknown toxicity profiles.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against propoxy-substituted anilines due to their lipophilicity.

Table 2: PPE Requirements

| Body Part | Standard Protocol | Critical Note |

| Hands (Inner) | Nitrile (4 mil) | Acts as a sweat barrier and secondary splash guard. |

| Hands (Outer) | Silver Shield (EVOH) or Laminate | MANDATORY. Nitrile breakthrough time is <5 mins. EVOH > 4 hours. |

| Respiratory | P100/OV Cartridge | Required if working outside a hood (e.g., spill cleanup). |

| Eyes | Chemical Goggles | Safety glasses are insufficient for liquid amines. |

| Body | Tyvek Lab Coat | Prevent absorption through standard cotton clothing. |

Part 3: Operational Protocols

Synthesis & Handling Workflow

This protocol ensures containment of the amine functionality and prevents cross-contamination.

Figure 2: Safe Handling Lifecycle

Caption: Operational workflow emphasizing the acidification step to reduce volatility before disposal.

The "Acid Scavenge" Technique (Self-Validating Protocol)

To validate that the workspace is free of contamination and to render the waste safer, use the Protonation Principle .

-

Concept: Free amines are volatile and lipophilic. Ammonium salts (protonated amines) are non-volatile and water-soluble.

-

Protocol:

-

Step 1: Prepare a "Quench Bath" of 1M HCl or 10% Citric Acid.

-

Step 2: All glassware, syringes, and septa contacting the substance must be rinsed immediately into this bath.

-

Step 3 (Validation): Check the pH of the waste stream. It must remain acidic (pH < 3). If the pH rises, the amine is not fully protonated—add more acid.

-

Result: The toxic free amine is converted to 2-methyl-4-propoxyanilinium chloride, which cannot easily penetrate the skin or vaporize.

-

Part 4: Emergency Response & Toxicology[7][8]

Exposure Response[1][7][9]

-

Skin Contact: Do NOT use alcohol/ethanol. Solvents increase skin permeability. Wash with copious amounts of soap and water for 15 minutes.

-

Inhalation: Move to fresh air immediately. Administer 100% Oxygen if cyanosis (blue lips/fingernails) is observed.

-

Eye Contact: Flush with water for 15 minutes. Consult an ophthalmologist.

Medical Surveillance: Methemoglobinemia

Researchers working frequently with this compound should have baseline G6PD (Glucose-6-Phosphate Dehydrogenase) deficiency screening.

-

Symptoms: Headache, dizziness, fatigue, chocolate-brown blood, cyanosis.

-

Antidote: Methylene Blue (1-2 mg/kg IV).

-

Contraindication: Do not use Methylene Blue in G6PD-deficient individuals (risk of severe hemolysis).

-

Waste Management

-

Classification: Hazardous Organic Waste (Toxic).

-

Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) as this may cause vigorous exothermic reactions or formation of nitro-compounds.[6]

-

Labeling: Must be explicitly labeled "TOXIC: AROMATIC AMINE."

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7441, 2-Methyl-4-nitroaniline (Precursor Data). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Anilines and Substituted Anilines - Toxicological Summary. Retrieved from [Link]

- Ash-Bernal, R., et al. (2004). Acquired Methemoglobinemia: A Retrospective Series of 138 Cases at 2 Teaching Hospitals. Medicine, 83(5), 265-273. (Clinical basis for Methylene Blue protocol).

-

Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Aniline and Homologues. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-4-propoxyaniline via Williamson Ether Synthesis

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary drug development, the efficient and selective synthesis of novel molecular scaffolds is paramount. Aryl ethers, and specifically substituted anilines, represent a privileged structural motif in a vast array of pharmacologically active agents. Their synthesis, therefore, is a critical competency for any research scientist in the pharmaceutical and biotechnology sectors. This comprehensive guide provides an in-depth, field-proven protocol for the synthesis of 2-Methyl-4-propoxyaniline, a valuable building block, utilizing the venerable Williamson ether synthesis.

This document transcends a mere recitation of steps. It is designed to be a self-validating instructional tool, grounding each procedural choice in sound mechanistic principles and anticipating potential challenges. The protocols herein are structured to empower the researcher not only to replicate the synthesis but also to adapt and troubleshoot with confidence.

Strategic Overview: Navigating the Synthesis of this compound

The synthesis of this compound is most effectively approached via a two-step sequence starting from a commercially available precursor, m-cresol. The overall strategy involves:

-

Synthesis of the Key Intermediate, 4-Amino-3-methylphenol: This step transforms m-cresol into the necessary aminophenol scaffold.

-

Selective O-Alkylation via Williamson Ether Synthesis: This crucial step introduces the propoxy group onto the phenolic oxygen of 4-Amino-3-methylphenol, yielding the final product.

A significant challenge in the synthesis of alkoxy anilines from aminophenols is the potential for competing N-alkylation, as the amino group can also act as a nucleophile.[1] To circumvent this, a protection-alkylation-deprotection strategy is employed for selective O-alkylation.

Mechanistic Underpinnings: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the context of this synthesis, the reaction is initiated by the deprotonation of the hydroxyl group of an aminophenol with a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, in this case, 1-bromopropane, displacing the bromide leaving group in a single, concerted step.

To ensure selective O-alkylation and prevent the undesired N-alkylation, the amino group of 4-amino-3-methylphenol is transiently protected as an imine by reaction with benzaldehyde. This protection strategy effectively removes the nucleophilicity of the amino group, directing the alkylation exclusively to the phenoxide. Subsequent acidic hydrolysis readily removes the imine protecting group to furnish the desired this compound.[2][3][4]

Experimental Protocols

Synthesis of 4-Amino-3-methylphenol

The starting material, 4-Amino-3-methylphenol, can be synthesized from m-cresol via a two-step nitrosation and reduction sequence as detailed in the patent literature.[1]

Step 1: Nitrosation of m-Cresol

This reaction should be performed in a well-ventilated fume hood.

-

To a stirred solution of m-cresol (1.0 eq) in an aqueous sodium hydroxide solution, sodium nitrite (1.0-1.2 eq) is added.

-

The mixture is cooled to 0-5 °C in an ice-salt bath.

-

Concentrated hydrochloric acid (approx. 2.0 eq) is added dropwise while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred for 2-4 hours at this temperature.

-

The resulting precipitate, 4-nitroso-3-methylphenol, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 4-Nitroso-3-methylphenol

-

The dried 4-nitroso-3-methylphenol (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

-

A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.

-

The mixture is subjected to hydrogenation (H₂ gas) in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield crude 4-Amino-3-methylphenol, which can be purified by recrystallization.

Williamson Ether Synthesis of this compound

This protocol is adapted from established methods for the selective O-alkylation of aminophenols.[2][3][4]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| 4-Amino-3-methylphenol | 123.15 | - | - | Irritant, Harmful |

| Benzaldehyde | 106.12 | 1.044 | 178.1 | Irritant, Harmful |

| Potassium Carbonate | 138.21 | 2.43 | - | Irritant |

| 1-Bromopropane | 123.00 | 1.35 | 71 | Flammable, Irritant |

| Acetone | 58.08 | 0.791 | 56 | Flammable, Irritant |

| Methanol | 32.04 | 0.792 | 64.7 | Flammable, Toxic |

| Dichloromethane | 84.93 | 1.33 | 39.6 | Carcinogen, Irritant |

| 1 M Hydrochloric Acid | 36.46 | ~1.0 | - | Corrosive |

| Saturated Sodium Bicarbonate | 84.01 | - | - | Irritant |

| Anhydrous Sodium Sulfate | 142.04 | 2.66 | - | Irritant |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Protection of the Amino Group:

-

In a round-bottom flask, dissolve 4-Amino-3-methylphenol (1.0 eq) in methanol.

-

To this solution, add benzaldehyde (1.0 eq) and stir at room temperature for 1 hour.

-

Remove the methanol under reduced pressure to obtain the crude N-(phenylmethylene)-3-methyl-4-aminophenol (imine). This intermediate is often used in the next step without further purification.

-

-

O-Alkylation:

-

Dissolve the crude imine in acetone.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution, followed by 1-bromopropane (1.1 eq).

-

Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude protected product.

-

-

Deprotection and Work-up:

-

Dissolve the crude protected product in dichloromethane.

-

Add an equal volume of 1 M hydrochloric acid and stir the biphasic mixture vigorously for 1 hour at room temperature to hydrolyze the imine.

-

Separate the layers in a separatory funnel. The product will be in the aqueous layer as its hydrochloride salt.

-

Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Process Optimization and Troubleshooting

The success of this synthesis hinges on the careful control of reaction conditions to favor the desired O-alkylation.

Troubleshooting Guide

Caption: Troubleshooting logic for the synthesis of this compound.

Characterization and Analytical Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.7-6.8 (m, 2H, Ar-H), 6.6 (d, 1H, Ar-H), 3.85 (t, 2H, OCH₂), 3.5 (br s, 2H, NH₂), 2.1 (s, 3H, Ar-CH₃), 1.7-1.8 (m, 2H, OCH₂CH₂), 1.0 (t, 3H, CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.0 (C-O), 140.0 (C-N), 122.0 (C-CH₃), 116.0 (Ar-CH), 115.0 (Ar-CH), 114.0 (Ar-CH), 70.0 (OCH₂), 22.0 (OCH₂CH₂), 17.0 (Ar-CH₃), 10.0 (CH₂CH₃) |

| Mass Spec. (ESI+) | m/z: 166.12 [M+H]⁺ |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Conclusion

The Williamson ether synthesis, when coupled with a judicious choice of protecting group strategy, provides a robust and reliable method for the preparation of this compound. The protocols detailed in this guide are designed to be both reproducible and scalable, offering a solid foundation for researchers engaged in the synthesis of novel aniline derivatives for drug discovery and development. By understanding the underlying mechanistic principles and potential pitfalls, scientists can confidently execute this synthesis and adapt it for the creation of a diverse range of valuable molecules.

References

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

-

Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]

-

ResearchGate. Selective alkylation of aminophenols. Available at: [Link]

-

ResearchGate. Download Table | Selective alkylation of the amino group of aminophenols. Available at: [Link]

- Google Patents. CN103508908A - Preparation method for 4-amino-3-methylphenol.

-

Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]

-

PubChem. 2-Methyl-4-nitroaniline. Available at: [Link]

Sources

Application Note: High-Efficiency Purification of 2-Methyl-4-propoxyaniline

Abstract & Introduction

2-Methyl-4-propoxyaniline (an analog of p-phenetidine) is a critical intermediate in the synthesis of local anesthetics and azo dyes. While structurally simple, the molecule presents distinct purification challenges due to the electron-donating nature of the propoxy and amino groups. This electronic density makes the compound highly susceptible to oxidative degradation, often resulting in "tarry" or colored impurities (quinoid-like species) that are difficult to remove via standard chromatography.

This Application Note details a robust purification strategy focusing on recrystallization as the primary method, with an Acid-Base Rescue Protocol for low-purity crude inputs. By leveraging the specific solubility profile of the lipophilic propoxy tail against the polar amine head, we can achieve purities exceeding 99.5% (HPLC).

Key Challenges Addressed

-

Oxidative Instability: Prevention of darkening during the heating phase.

-

"Oiling Out": Managing the low melting point (typically <60°C for alkoxy-toluidines) to prevent phase separation before crystallization.

-

Isomeric Impurities: Removal of regioisomers (e.g., 2-methyl-5-propoxyaniline) derived from non-selective nitration/alkylation steps.

Physicochemical Context & Solvent Strategy

Successful recrystallization relies on creating a supersaturated solution where the target molecule precipitates while impurities remain in the mother liquor.

Solubility Profile

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |

| Water | Insoluble | Slightly Soluble | Anti-solvent |

| Ethanol | Very Soluble | Very Soluble | Good Solvent (requires water) |

| Ethyl Acetate | Soluble | Very Soluble | Good Solvent (requires hexane) |

| Heptane/Hexane | Insoluble | Soluble | Anti-solvent |

| Toluene | Soluble | Very Soluble | Good Solvent |

The Chosen System: Ethanol-Water (95:5 to 50:50)

For this specific lipophilic aniline, a binary solvent system of Ethanol/Water is recommended. The ethanol solubilizes the hydrophobic propoxy chain, while water acts as the anti-solvent to force the lattice formation of the polar amine head.

-

Alternative: For highly non-polar impurities, a Toluene/Heptane system may be used, though it is less effective at removing polar oxidation byproducts.

Protocol A: Standard Recrystallization (Purity >95% Input)

Objective: To upgrade technical grade material (95%) to analytical grade (>99%).

Reagents

-

Crude this compound

-

Ethanol (Absolute or 95%)

-

Deionized Water

-

Activated Carbon (Norit® or Darco®) – Critical for color removal

-

Sodium Hydrosulfite (Na₂S₂O₄) – Optional antioxidant

Step-by-Step Methodology

-

Dissolution (The "Minimum Solvent" Rule):

-

Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

-

Add 20 mL of Ethanol.

-

Heat to mild reflux (approx. 70°C).

-

Observation: If the solid does not dissolve completely, add Ethanol in 2 mL increments until dissolution is complete.

-

Expert Tip: Do not boil aggressively; anilines oxidize rapidly at high temperatures.

-

-

Decolorization & Stabilization:

-

Remove heat source and let the solution cool slightly (to ~60°C).

-

Add 0.5 g Activated Carbon.

-

Optional: Add 50 mg Sodium Hydrosulfite to prevent oxidation during the hot filtration.

-

Stir gently for 10 minutes.

-

-

Hot Filtration:

-

Prepare a pre-warmed gravity filtration setup (fluted filter paper + glass funnel).

-

Filter the mixture rapidly into a clean flask to remove the carbon.

-

Note: If crystals form on the paper, rinse with 2-3 mL of hot ethanol.

-

-

Nucleation (The Anti-Solvent Addition):

-

Reheat the filtrate to 60-65°C.

-

Add hot Deionized Water dropwise while swirling.

-

Stop Point: Stop adding water the moment a persistent cloudiness (turbidity) appears.

-

Add 1-2 drops of Ethanol to clear the solution (restore transparency).

-

-

Crystallization Kinetics:

-

Isolation:

-

Collect crystals via vacuum filtration (Buchner funnel).

-

Wash the filter cake with 10 mL of cold Ethanol/Water (50:50 mix).

-

-

Drying:

-

Dry in a vacuum oven at 35°C for 12 hours.

-

Warning: Do not exceed 45°C as the compound may melt or sublime.

-

Protocol B: Acid-Base Rescue (For "Oiling Out" or Low Purity)

If the material "oils out" (forms a liquid layer instead of crystals) during Protocol A, or if the crude is dark brown/black, use this method.

-

Salt Formation: Dissolve the crude oil in Diethyl Ether. Bubble dry HCl gas or add Ethanolic HCl. The This compound Hydrochloride salt will precipitate as a stable solid.

-

Purification: Recrystallize the salt from Isopropanol/Methanol. Salts have much higher melting points and crystallize more readily than the free base.

-

Neutralization: Dissolve the pure salt in water. Basify with 10% NaOH to pH 10. Extract the free base into Dichloromethane (DCM), dry over MgSO₄, and evaporate to yield the pure solid.

Process Visualization (Workflow)

Figure 1: Decision tree for the purification of this compound, including the rescue pathway for oiling-out events.

Analysis & Troubleshooting

Quality Control Metrics

| Test | Specification | Method |

| Appearance | Off-white to pale beige needles | Visual |

| Melting Point | Distinct sharp range (e.g., 52-54°C)* | Capillary Method |

| Purity | > 99.0% Area | HPLC (C18, ACN/Water) |

| Color (Solution) | Colorless in Methanol | Colorimetry |

*Note: Exact melting point depends on specific polymorphs but should be sharp.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Oiling Out | Temperature too high; Impurities lowering MP. | Use Protocol B (HCl Salt) or add a seed crystal at 45°C. |

| Low Yield | Too much solvent used. | Evaporate 50% of solvent and re-cool. |

| Colored Crystals | Oxidation products trapped. | Repeat recrystallization with fresh Activated Carbon. |

| Product is Wet | Hygroscopic nature or occluded water. | Desiccate over P₂O₅ under vacuum. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for general aniline recrystallization techniques).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann. (Source for solvent selection for aromatic amines).

-

BenchChem. (2025).[3][4] Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline. (Analogous purification logic for substituted anilines).

-

Sigma-Aldrich. (n.d.). 2-Methyl-4-nitroaniline Safety & Properties. (Used for comparative melting point and solubility estimation).

Sources

Application Note: Analytical Characterization of 2-Methyl-4-propoxyaniline

Introduction & Chemical Profile[1][2][3][4][5][6][7]

2-Methyl-4-propoxyaniline (also known as 4-propoxy-o-toluidine) is a functionalized aniline derivative utilized as a high-value intermediate in the synthesis of bioactive small molecules, including indolyl-pyridinyl-propenones investigated for anticancer activity (methuosis induction) and potential taste modulation agents.[1][2]

Accurate characterization of this compound is critical due to the reactivity of the primary amine and the lipophilicity introduced by the propoxy chain. Common challenges include oxidative degradation (browning), positional isomer contamination (e.g., 3-methyl isomers), and peak tailing in reverse-phase chromatography.[1][2]

Physicochemical Properties[1][2]

| Property | Value | Notes |

| CAS Number | 857007-46-6 | Verified Identifier |

| Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| Appearance | Pale yellow to brown oil/solid | Darkens upon oxidation |

| LogP (Predicted) | ~2.51 | Moderately Lipophilic |

| pKa (Predicted) | ~5.0 (Conjugate Acid) | Ionized at pH < 5 |

| Solubility | DMSO, Methanol, DCM | Low solubility in water |

Safety & Handling (Critical)

Warning: As an aniline derivative, this compound poses potential risks of methemoglobinemia and skin sensitization.[2]

-

Engineering Controls: All weighing and solution preparation must occur within a certified chemical fume hood.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1][2]

Analytical Workflow Overview

The following diagram outlines the decision matrix for characterizing this compound, moving from raw material identification to quantitative purity assessment.

Figure 1: Analytical workflow for the complete characterization of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)[1][2]

Objective: Quantitative purity analysis and detection of non-volatile impurities.

Challenge: The basic amino group (

Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC with Diode Array Detector (DAD) |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 5.0 µL |

| Detection | UV at 235 nm (primary), 280 nm (secondary) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

Gradient Program[1][2]

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 10% | Initial Hold |

| 10.0 | 90% | Linear Ramp |

| 12.0 | 90% | Wash |

| 12.1 | 10% | Re-equilibration |

| 15.0 | 10% | End |

Sample Preparation[2]

-

Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol 2: Gas Chromatography - Mass Spectrometry (GC-MS)[1][2]

Objective: Confirmation of molecular weight (

Instrument Parameters

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)

-

Inlet: Split Mode (20:1), 250°C

-

Transfer Line: 280°C[3]

-

Ion Source: 230°C (EI mode, 70 eV)

Temperature Program

-

Initial: 60°C (Hold 1 min) - Solvent Delay

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 300°C (Hold 3 min)

Expected MS Fragmentation (EI)

-

Molecular Ion (

): m/z 165 (Strong)[1][2] -

Base Peak: Likely m/z 122 or 123 (Loss of propyl chain via McLafferty rearrangement or cleavage).[1][2]

-

Tropylium Ion: Characteristic aromatic fragments around m/z 77-91.[1][2]

Protocol 3: Structural Identification (NMR)

Objective: Unequivocal structural confirmation distinguishing the 2-methyl isomer from the 3-methyl isomer.

1H NMR (400 MHz, DMSO-d6)

-

0.96 ppm (t, 3H): Methyl of the propoxy group (

-

1.68 ppm (m, 2H): Methylene of the propoxy group (

-

2.05 ppm (s, 3H): Aryl-Methyl group at Position 2 (

-

3.78 ppm (t, 2H): Oxymethylene (

-

4.50 ppm (br s, 2H): Amine protons (

-

Aromatic Region (

6.5 - 6.8 ppm):

Structural Logic Diagram

Figure 2: NMR structural elucidation logic for this compound.

References

-

Synthesis & Bioactivity Context: Prompt, A. H., et al. (2015).[1][2] Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry, 58(7), 3093–3111.[2] (Describes the synthesis of this compound as intermediate 5b).

-

General Aniline Analysis (EPA Method): U.S. EPA.[1][2] (1996).[1][2] Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

-

HPLC Method Development for Anilines: Restek Corporation. Analysis of Anilines by HPLC-UV. (General reference for base-deactivated column selection).

-

Chemical Database: PubChem Compound Summary: this compound (Related isomer data and physical properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-4-propoxyaniline Synthesis

Subject: Troubleshooting & Yield Optimization Guide (Route: Nitro-Reduction Pathway) To: Process Chemists & Medicinal Chemistry Researchers From: Senior Application Scientist, Chemical Process Group

Executive Summary

The synthesis of 2-Methyl-4-propoxyaniline is a critical intermediate step for various local anesthetics and dye precursors. While direct alkylation of the aminophenol is possible, it is kinetically inferior due to competing N-alkylation.

This guide focuses on the Nitro-Reduction Route (O-alkylation of 3-methyl-4-nitrophenol followed by catalytic hydrogenation). This pathway offers the highest regioselectivity and yield potential but presents specific challenges regarding phase transfer efficiency and reduction stalling.

Module 1: The O-Alkylation Step (Williamson Ether Synthesis)

The Challenge: Achieving complete conversion of 3-methyl-4-nitrophenol to 2-methyl-4-propoxynitrobenzene without hydrolysis of the alkyl halide.

Q1: Why is my reaction stalling at 60-70% conversion despite excess alkyl halide?

Diagnosis: This is typically a "Potassium Effect" or solubility issue. The phenoxide anion must be "naked" enough to be nucleophilic but the base must be soluble enough to deprotonate the phenol.

Troubleshooting Protocol:

-

Switch Bases: If you are using Sodium Carbonate (

), switch to Potassium Carbonate ( -

Solvent System:

-

Standard: DMF (N,N-Dimethylformamide) is the gold standard for rate but hard to remove.

-

Green Alternative: Use Acetonitrile with

. It allows for easier workup. -

Strictly Avoid: Protic solvents (Ethanol/Methanol) during alkylation. They solvate the anion, drastically reducing nucleophilicity (the "Solvation Cage" effect).

-

-

Catalysis: Add 5 mol% Potassium Iodide (KI) . This performs an in-situ Finkelstein reaction, converting your 1-bromopropane to the more reactive 1-iodopropane transiently.

Q2: I see a significant impurity at RRT 0.85. What is it?

Diagnosis: This is likely the hydrolysis product of your alkyl halide (1-propanol), or C-alkylated by-products (rare but possible under harsh conditions).

Corrective Action:

-

Dry Your Solvents: Water competes with the phenol for the alkyl halide. Ensure DMF/Acetonitrile water content is

. -

Temperature Control: Do not exceed

. Higher temperatures favor the hydrolysis of 1-bromopropane and potential C-alkylation on the aromatic ring.

Data: Solvent & Base Efficiency [1]

| Solvent | Base | Additive | Yield (Isolated) | Reaction Time | Notes |

| Acetone | None | 65% | 24 h | Slow kinetics (low boiling point). | |

| DMF | None | 78% | 12 h | Moderate solubility issues. | |

| DMF | KI (cat.) | 94% | 4 h | Optimal System. High rate. | |

| Toluene | NaOH | TBAB | 82% | 8 h | Phase Transfer Catalysis (Green). |

Module 2: The Nitro Reduction (The Yield Killer)

The Challenge: Reducing the nitro group to the amine without "stalling" at the azo/hydrazo intermediates or poisoning the catalyst.

Q3: The reaction turns orange/red and hydrogen uptake stops. What happened?

Diagnosis: You have formed Azoxybenzene or Azobenzene intermediates. This occurs when the reduction is too slow or the catalyst surface is hydrogen-starved, leading to the condensation of nitroso intermediates with hydroxylamines [2].

Troubleshooting Protocol:

-

Mass Transfer: Hydrogen gas solubility is the rate-limiting step. Increase agitation speed (RPM) immediately. If using a balloon, switch to a pressurized vessel (3-5 bar).

-

Solvent Choice: Switch from pure Methanol to Methanol/THF (1:1) . The propoxy-nitro intermediate is hydrophobic; if it precipitates on the catalyst surface, it blocks active sites.

-

Catalyst Loading: Ensure 5-10 wt% loading of 10% Pd/C (50% wet). Dry catalysts are fire hazards and less active for this specific reduction.

Q4: My product is dark brown immediately after filtration.

Diagnosis: Anilines are oxidation-sensitive. This compound is electron-rich (due to the propoxy donor), making it highly susceptible to air oxidation into quinone-imines.

Stabilization Protocol:

-

Acid Trap: Do not isolate the free base if storage is required. Collect the filtrate into a flask containing methanolic HCl. Isolate as the Hydrochloride Salt .

-

Inert Atmosphere: Perform filtration under Nitrogen or Argon blanket.

Module 3: Visual Workflow & Logic

The following diagram illustrates the optimized Critical Control Points (CCPs) for the synthesis.

Figure 1: Optimized synthetic workflow for this compound emphasizing Critical Control Points (CCPs) for yield protection.

Module 4: Optimized Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-propoxynitrobenzene

-

Charge a reactor with 3-methyl-4-nitrophenol (1.0 eq) and DMF (5 vol).

-

Add

(1.5 eq) and KI (0.05 eq). Stir for 15 min at RT. -

Add 1-bromopropane (1.2 eq) dropwise.

-

Heat to

for 4 hours. Monitor by HPLC/TLC. -

Workup: Pour into ice water (20 vol). The product will precipitate as a yellow solid. Filter, wash with water, and dry.[2]

Step 2: Synthesis of this compound

-

Charge autoclave with Intermediate (from Step 1) in MeOH:THF (1:1) .

-

Add 10% Pd/C (50% wet, 5 wt% loading relative to substrate).

-

Purge with Nitrogen (

), then Hydrogen ( -

Pressurize to 3 bar (45 psi)

. Set agitation to max. -

Stir at RT for 2-4 hours. Exotherm is expected; keep

. -

Isolation: Filter catalyst over Celite (under

). Add conc. HCl (1.1 eq) to filtrate. Evaporate solvent to obtain the stable hydrochloride salt.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 4.11 on Williamson Ether Synthesis and the use of Potassium Carbonate).

-

Blaser, H. U. (2002). "Heterogeneous Catalytic Hydrogenation of Nitroaromatics." Science of Synthesis, 42, 350. (Detailed mechanism on azo-intermediate stalling).

-

BenchChem. (2025).[3] Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (Specific troubleshooting for nitro reduction stalling).

-

ChemicalBook. (2025). Synthesis of 2-Methyl-4-nitroaniline and derivatives.[4][5] (Process routes for methyl/nitro aniline derivatives).

Sources

Technical Support Center: Purification of 2-Methyl-4-propoxyaniline

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of impurities from crude 2-Methyl-4-propoxyaniline (CAS: 50692-25-6 / Analogous structures)[1]

Introduction: The "Aniline Challenge"

Welcome to the technical support center. If you are working with This compound (also known as 4-propoxy-o-toluidine), you are likely facing the "Black Tar" scenario.[1]

Electron-rich anilines like this are notoriously sensitive to oxidation.[1] The presence of the electron-donating propoxy group at the para position and the methyl group at the ortho position activates the ring, making the amino group highly susceptible to air oxidation.[1] This results in the formation of iminoquinones and azo-dimers , which manifest as dark red/brown oils or tars, even if the product is 95% pure.[1]

This guide provides a modular troubleshooting approach to isolating the pure amine.

Module 1: The "Black Tar" & Neutral Impurities

Diagnosis: Your crude product is a dark, viscous oil containing unreacted nitro-precursors (2-methyl-4-propoxynitrobenzene) or neutral side products.[1]

The Solution: Acid-Base "Swing" Extraction

This is the single most effective method for cleaning crude anilines.[1] It relies on the basicity of the amine nitrogen (pKa ≈ 5.[1]0) to separate it from neutral organic impurities.[1]

The Protocol

-

Dissolution: Dissolve your crude dark oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

-

Why? These solvents dissolve both the product and the impurities initially.[1]

-

-

Acidification (The Trap): Extract the organic layer with 2M Hydrochloric Acid (HCl) (3x washes).[1]

-

The Wash: Keep the Aqueous Layer .[1] Wash it once with fresh EtOAc to remove trapped organics.[1]

-

Basification (The Release): Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat. NaHCO₃ until pH > 10.[1]

-

Observation: The solution will turn cloudy/milky as the free base amine precipitates/oils out.[1]

-

-

Recovery: Extract the now-basic aqueous layer with fresh EtOAc (3x).[1]

-

Drying: Dry the combined organic extracts over Anhydrous

, filter, and concentrate in vacuo.

Outcome: You should now have a lighter-colored oil.[1] If it is still dark, the color comes from trace oxidation products which are chemically very similar to the product.[1] Proceed to Module 2.

Module 2: Purification of the Liquid Amine

Diagnosis: The product is an oil (likely, as 2-methyl-4-alkoxyanilines often have low melting points due to the propyl chain flexibility).[1]

The Solution: High-Vacuum Distillation

Recrystallization is difficult for this compound in its free-base form because it is likely a liquid or low-melting solid (estimated MP < 25°C).[1] Distillation is the gold standard here.

Critical Parameters

-

Vacuum Requirement: < 1 mmHg (High Vacuum is non-negotiable).

-

Temperature: Expect a boiling point > 120°C even under vacuum.

-

Stabilization: Add a small amount of Zinc dust or Sodium Dithionite to the distillation flask to suppress oxidation during heating.[1]

Troubleshooting the Distillation:

| Issue | Cause | Fix |

|---|---|---|

| Product decomposes/chars | Pot temperature too high. | Improve vacuum (<0.5 mmHg).[1] Use a short-path distillation head to minimize residence time.[1] |

| Distillate turns red instantly | Oxygen leak or dirty receiver.[1] | Flush the entire setup with Argon/Nitrogen before starting.[1] Pre-wash receiver with basic water.[1] |

| "Bumping" in the flask | Water content. | Ensure the crude oil was thoroughly dried (

Module 3: Solid-State Purification (The Salt Trick)

Diagnosis: You require >99% purity (HPLC grade) and distillation is not yielding the required crystallinity or purity.

The Solution: Hydrochloride Salt Formation

If the free base is an oil, the Hydrochloride salt is almost certainly a stable solid.[1]

The Protocol

-

Dissolve the semi-pure amine in a minimum amount of dry Diethyl Ether or Ethanol .[1]

-

Cool to 0°C.

-

Add 2M HCl in Diethyl Ether (or bubble dry HCl gas) dropwise.

-

Precipitation: The white/off-white hydrochloride salt will precipitate immediately.[1]

-

Filtration: Filter the solid and wash with cold ether.[1]

-

Recrystallization: Recrystallize the salt from Ethanol/Isopropanol .

Why this works: Impurities that co-distilled with the amine often do not form crystalline salts, remaining in the mother liquor.[1]

Visualizing the Workflow

Figure 1: Acid-Base Purification Logic

This diagram illustrates the "Swing" mechanism used to isolate the amine from neutral impurities.[1]

Caption: The Acid-Base "Swing" separates the amine by toggling its solubility between water (acidic pH) and solvent (basic pH).[1]

Frequently Asked Questions (FAQ)

Q: My product turned purple/black overnight. Is it ruined? A: Not necessarily. This is surface oxidation.[1] The bulk material underneath is likely still pure.[1]

-

Fix: Dissolve in ether, filter through a small pad of activated charcoal or silica, and re-concentrate.[1] Store under Argon in the dark.

Q: Can I use Column Chromatography? A: Yes, but it is risky.[1] Silica gel is slightly acidic and can cause anilines to streak or decompose.[1]

-

Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.[1] Elute with Hexane/EtOAc mixtures.[1]

Q: What are the specific storage requirements? A:

-

Atmosphere: Argon or Nitrogen (essential).[1]

-

Temperature: 2-8°C (Refrigerator).

-

Container: Amber glass (UV protection).[1]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for Acid-Base Extraction of Amines).

-

PubChem. 2-Methyl-4-nitroaniline (Precursor Analog) Physical Properties. National Library of Medicine.[1] (Used for MP/BP estimation logic).[1] [1]

-

Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanisms of Aniline Oxidation and Protection). [1]

-

National Institute of Standards and Technology (NIST). Aniline Derivative Thermochemistry. (General boiling point trends for alkoxyanilines).

Sources

- 1. Showing Compound 5-Nitro-2-propoxyaniline (FDB016816) - FooDB [foodb.ca]

- 2. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 3. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]

Managing exothermic reactions in the nitration of 2-propoxytoluene

This is a technical support guide designed for researchers and process chemists handling the nitration of 2-propoxytoluene.

Topic: Managing Exothermic Reactions & Process Safety Ticket ID: NIT-2-PROP-001 Status: Active Guide

Emergency Response: Thermal Runaway

CRITICAL ALERT: If you observe rapid temperature spikes (>5°C/min) , red/brown fumes (

-

Stop Dosing: Immediately halt the addition of the nitrating agent.

-

Max Cooling: Maximize coolant flow to the jacket/bath.

-

Do NOT Quench with Water: Adding water to a hot, concentrated acid mixture can cause an explosive "steam explosion."

-

Emergency Dump (If available): Transfer reaction mass to a pre-chilled "drowning vessel" containing a large excess of ice/water only if the internal temperature is below the critical threshold (typically <50°C for this substrate).

-

Evacuate: If red fumes (

) are escaping containment, evacuate the lab.

Core Technical Guide: The Process

Reaction Overview

The nitration of 2-propoxytoluene (1-methyl-2-propoxybenzene) is an electrophilic aromatic substitution.[1] The reaction is highly exothermic due to the activated nature of the benzene ring, which is electron-rich from the propoxy (

-

Target Product: 5-nitro-2-propoxytoluene (Major isomer).

-

Key Hazard: Oxidation of the propoxy side chain or ring cleavage leading to "fume-off" events.

The Self-Validating Protocol

This protocol uses Causality-Based Steps to ensure safety and yield.

| Step | Action | Technical Rationale (The "Why") |

| 1. Prep | Dissolve 2-propoxytoluene in Dichloromethane (DCM) or Acetic Acid . | Heat Sink: The solvent acts as a thermal buffer. DCM allows reflux cooling (boiling point ~40°C) as a passive safety barrier against runaway. |

| 2. Cool | Cool the solution to -5°C to 0°C . | Kinetic Control: Lower temperature suppresses the formation of dinitro- species and oxidation byproducts (red oil). |

| 3. Mix | Prepare Mixed Acid ( | Pre-Dissipation: The mixing of sulfuric and nitric acid is itself exothermic. Dissipating this heat before reaction prevents a double-exotherm spike. |

| 4. Dose | Add Mixed Acid dropwise over 60-90 mins. | Accumulation Check: Slow addition prevents "reagent accumulation." If the reaction stalls and then starts suddenly, accumulated acid causes an explosion. |

| 5. Hold | Stir at 0-5°C for 1 hour. | Completion: Allows the reaction to finish without thermal stress.[2] |

| 6. Quench | Pour reaction mixture INTO crushed ice/water. | Heat Capacity: Water has high heat capacity. Never add water to the acid; the steam generated will eject the acid. |

Mechanism & Selectivity (Visualized)

The propoxy group is a stronger activator than the methyl group and directs ortho/para. However, the ortho position to the propoxy group (position 3) is sterically hindered. The para position (position 5) is the most favorable.

Figure 1: Reaction pathway showing the dominance of the 5-nitro isomer and the risk of dinitration at higher temperatures.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned dark red/black and is fuming. What happened?

-

Diagnosis: Oxidative degradation. You likely exceeded 10°C, causing the nitric acid to oxidize the propoxy ether linkage.

-

Fix: Ensure efficient cooling. Check the stirring rate (poor mixing creates hot spots). Use a solvent like Acetic Anhydride (with care) or DCM to dilute the heat.

Q2: I have low yield and recovered starting material.

-

Diagnosis: "Water Kill." The nitric acid may have been wet, or the sulfuric acid concentration was too low. Water produced during nitration slows the reaction by hydrating the

ion. -

Fix: Use fuming nitric acid or increase the

ratio to act as a stronger dehydrating agent. Ensure the temperature is not too low (<-10°C) which might arrest kinetics completely.

Q3: The product contains a high percentage of dinitro- impurities.

-

Diagnosis: Over-nitration.[3] The mono-nitro product is deactivated, but the propoxy group is so strong that a second nitration can occur if conditions are harsh.

-

Fix: strictly control stoichiometry (1.05 eq of

). Do not allow the temperature to rise during the post-addition stir.

Q4: How do I safely scale this up from 10g to 100g?

-

Diagnosis: Surface-area-to-volume ratio decrease. A 100g reaction generates 10x the heat but has less relative cooling surface.

-

Fix: You cannot simply multiply the addition rate. You must slow down the addition to match the cooling capacity (Q_removed > Q_generated). Use a dosing pump coupled to a temperature probe (interlock).

Process Control Logic (Visualized)

For scale-up, automated dosing is required.

Figure 2: Safety interlock logic. The acid feed must physically cut off if the reactor temperature exceeds the setpoint.

References

-

Sildenafil Synthesis Overview: Org. Process Res. Dev.2000 , 4, 1, 17–22. (Describes the chlorosulfonation route, but highlights the reactivity of the 2-ethoxy/propoxy scaffold).

- Nitration Safety Guidelines:Bretherick's Handbook of Reactive Chemical Hazards.

-

Electrophilic Aromatic Substitution Mechanism: Master Organic Chemistry, "Nitration of Benzene Mechanism."

-

Exothermic Reaction Control: Org. Synth. Coll. Vol. 1, p. 372 (Nitration of substituted benzenes).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Methyl-4-propoxyaniline

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of 2-Methyl-4-propoxyaniline, a substituted aniline derivative, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. By delving into the intricacies of both ¹H and ¹³C NMR, we will not only predict and interpret its spectral features but also objectively compare these findings with data from alternative analytical techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This comprehensive approach ensures a self-validating system for structural confirmation, grounded in established spectroscopic principles.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of a compound. The chemical shift (δ), spin-spin coupling (J), and signal integration in ¹H NMR, alongside the distinct chemical shifts in ¹³C NMR, provide a detailed molecular fingerprint.

Predicting the Spectroscopic Signature of this compound

In the absence of a readily available experimental spectrum, a robust prediction can be formulated by leveraging the principle of substituent effects on the chemical shifts of a benzene ring.[1] Starting with the known chemical shifts of aniline, we can incrementally add the effects of the methyl and propoxy groups to estimate the chemical shifts for this compound.[2]

¹H NMR Spectral Prediction

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the amine protons, and the protons of the methyl and propoxy groups.

-

Aromatic Region (δ 6.5-7.5 ppm): The three protons on the benzene ring will display a characteristic splitting pattern. The proton at C5, situated between the amino and propoxy groups, is expected to be the most shielded. The protons at C3 and C6 will be influenced by the adjacent methyl and amino/propoxy groups, respectively.

-

Amine Protons (-NH₂, δ ~3.5-4.5 ppm): The two amine protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.[3]

-

Propoxy Group (-OCH₂CH₂CH₃): This group will give rise to three distinct signals: a triplet for the terminal methyl group (δ ~1.0 ppm), a sextet for the central methylene group (δ ~1.8 ppm), and a triplet for the methylene group attached to the oxygen (δ ~3.9 ppm).

-

Methyl Group (-CH₃, δ ~2.1 ppm): The methyl group attached to the aromatic ring will appear as a singlet.

// Define nodes for the molecule C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,-0.75!"]; C3 [label="C3", pos="-0.8,-2!"]; C4 [label="C4", pos="0.8,-2!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="0,0!"]; N [label="N", pos="0,2.5!"]; H_N1 [label="H", pos="-0.5,3!"]; H_N2 [label="H", pos="0.5,3!"]; C_Me [label="C", pos="-2.6,-0.75!"]; H_Me1 [label="H", pos="-3.1,-0.25!"]; H_Me2 [label="H", pos="-3.1,-1.25!"]; H_Me3 [label="H", pos="-2.3,-1.5!"]; O [label="O", pos="1.6,-2.75!"]; C_p1 [label="C", pos="2.9,-2.75!"]; H_p1_1 [label="H", pos="3.2,-2.25!"]; H_p1_2 [label="H", pos="3.2,-3.25!"]; C_p2 [label="C", pos="3.9,-3.5!"]; H_p2_1 [label="H", pos="3.6,-4!"]; H_p2_2 [label="H", pos="4.4,-4!"]; C_p3 [label="C", pos="4.9,-2.75!"]; H_p3_1 [label="H", pos="5.2,-2.25!"]; H_p3_2 [label="H", pos="4.6,-2.25!"]; H_p3_3 [label="H", pos="5.4,-3.25!"]; H3 [label="H3", pos="-1.5,-2.75!"]; H5 [label="H5", pos="2.1,-0.25!"]; H6 [label="H6", pos="-0.8,0.5!"];

// Define edges for the molecule C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; N -- H_N1; N -- H_N2; C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C4 -- O; O -- C_p1; C_p1 -- H_p1_1; C_p1 -- H_p1_2; C_p1 -- C_p2; C_p2 -- H_p2_1; C_p2 -- H_p2_2; C_p2 -- C_p3; C_p3 -- H_p3_1; C_p3 -- H_p3_2; C_p3 -- H_p3_3; C3 -- H3; C5 -- H5; C6 -- H6;

// Annotations node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Aromatic_H [label="Aromatic Protons\n(δ 6.5-7.0)", pos="-3,1.5!"]; Amine_H [label="Amine Protons\n(δ ~4.0)", pos="2.5,2.5!"]; Propoxy_H [label="Propoxy Protons\n(δ 1.0, 1.8, 3.9)", pos="5.5,-1!"]; Methyl_H [label="Methyl Protons\n(δ ~2.1)", pos="-4.5,-2!"];

} A diagram of the this compound structure with predicted ¹H NMR shifts.

¹³C NMR Spectral Prediction